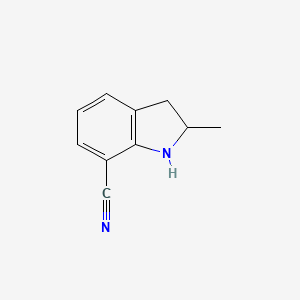

2-methyl-2,3-dihydro-1H-indole-7-carbonitrile

Descripción

BenchChem offers high-quality 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-methyl-2,3-dihydro-1H-indole-7-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-4,7,12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFFELRRBJBYLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C(=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to serve as a valuable resource in the laboratory and during process development.

Introduction and Strategic Importance

2-methyl-2,3-dihydro-1H-indole-7-carbonitrile is a substituted indoline derivative. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of a methyl group at the 2-position introduces a chiral center, offering potential for stereospecific interactions with biological targets. Furthermore, the nitrile group at the 7-position is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, making it a key site for molecular diversification and the development of novel therapeutic agents. The strategic placement of these substituents on the indoline core makes this molecule a valuable building block for creating complex and potentially bioactive compounds.

Physicochemical and Spectroscopic Characterization

While extensive experimental data for 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile is not widely published, its properties can be reliably predicted based on the well-characterized parent structures: 2-methylindoline and 7-cyanoindoline.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the target molecule. These predictions are derived from the known properties of 2-methylindoline and the electronic effects of the 7-cyano group.

| Property | Predicted Value | Rationale and Key Considerations |

| Molecular Formula | C₁₀H₁₀N₂ | Based on the chemical structure. |

| Molecular Weight | 158.20 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to light brown solid | Indoline derivatives are often crystalline solids at room temperature. The color may be influenced by trace impurities. |

| Melting Point | 90-100 °C | The introduction of a polar cyano group is expected to increase the melting point compared to 2-methylindoline (a liquid).[1] |

| Boiling Point | > 300 °C | Expected to be significantly higher than 2-methylindoline (228-229 °C) due to increased polarity and molecular weight.[1] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate). Sparingly soluble in non-polar solvents and water. | The nitrile group enhances polarity, favoring solubility in polar organic solvents. |

| pKa | ~3-4 (for the protonated amine) | The electron-withdrawing nature of the 7-cyano group is expected to decrease the basicity of the indoline nitrogen compared to 2-methylindoline. |

Spectroscopic Profile (Predicted)

The spectroscopic data for 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile can be predicted by analyzing the spectra of related compounds.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons, as well as the methyl group. The electron-withdrawing cyano group at the 7-position will influence the chemical shifts of the aromatic protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-4 | ~7.2-7.4 | d | ~7.5-8.0 | Aromatic proton ortho to the cyano group, expected to be deshielded. |

| H-5 | ~6.8-7.0 | t | ~7.5-8.0 | Aromatic proton meta to the cyano group. |

| H-6 | ~7.0-7.2 | d | ~7.5-8.0 | Aromatic proton para to the cyano group. |

| NH | ~4.0-5.0 | br s | - | Broad singlet, chemical shift is solvent-dependent. |

| H-2 | ~4.0-4.2 | m | - | Methine proton adjacent to the nitrogen and the methyl group. |

| H-3 (pro-R) | ~3.2-3.4 | dd | ~16.0, 8.0 | Diastereotopic methylene proton. |

| H-3 (pro-S) | ~2.8-3.0 | dd | ~16.0, 6.0 | Diastereotopic methylene proton. |

| CH₃ | ~1.2-1.4 | d | ~6.5 | Doublet due to coupling with the H-2 proton. |

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The cyano group will have a significant deshielding effect on the attached aromatic carbon (C-7) and will itself appear in the characteristic region for nitriles.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-7a | ~150-152 | Quaternary carbon at the ring junction, adjacent to the nitrogen. |

| C-3a | ~130-132 | Quaternary carbon at the ring junction. |

| C-4 | ~128-130 | Aromatic CH ortho to the cyano group. |

| C-5 | ~118-120 | Aromatic CH. |

| C-6 | ~125-127 | Aromatic CH. |

| C-7 | ~105-107 | Quaternary carbon bearing the cyano group, significantly shielded. |

| C-2 | ~55-58 | Aliphatic CH adjacent to nitrogen. |

| C-3 | ~35-38 | Aliphatic CH₂. |

| CH₃ | ~20-23 | Methyl group carbon. |

| CN | ~118-122 | Nitrile carbon. |

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the N-H and C≡N bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350-3450 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C≡N Stretch (Nitrile) | 2220-2240 | Strong |

| C=C Stretch (Aromatic) | 1580-1620 | Medium to Strong |

2.2.4. Mass Spectrometry

The mass spectrum (electron ionization) is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.

| Ion | Predicted m/z | Rationale |

| [M]⁺ | 158 | Molecular ion. |

| [M-CH₃]⁺ | 143 | Loss of the methyl group from the 2-position. |

| [M-HCN]⁺ | 131 | Loss of hydrogen cyanide. |

Synthesis and Manufacturing

Figure 1: Proposed Synthetic Workflow A multi-step approach to the target molecule.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-benzonitrile from 2-Bromoaniline

This step involves a nucleophilic aromatic substitution reaction to replace the bromine atom with a cyano group.

-

Reagents and Equipment: 2-bromoaniline, copper(I) cyanide, dimethylformamide (DMF), round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

-

Procedure:

-

To a solution of 2-bromoaniline (1.0 eq) in DMF, add copper(I) cyanide (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 150-160 °C) and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid in water to decompose the copper complex.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-aminobenzonitrile.

-

Step 2: Synthesis of 2-Methyl-1H-indole-7-carbonitrile

The Fischer indole synthesis is a reliable method for constructing the indole ring.

-

Reagents and Equipment: 2-aminobenzonitrile, acetone, polyphosphoric acid (PPA), round-bottom flask, magnetic stirrer, heating mantle.

-

Procedure:

-

Form the hydrazone by reacting 2-aminobenzonitrile with a suitable carbonyl compound precursor, such as acetone, under acidic conditions.

-

Isolate the resulting hydrazone.

-

Add the hydrazone to polyphosphoric acid at an elevated temperature (e.g., 100-120 °C) and stir for 1-2 hours.

-

Monitor the cyclization by TLC.

-

After completion, carefully quench the reaction by pouring the mixture onto ice.

-

Neutralize the solution with a base (e.g., sodium hydroxide).

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude 2-methyl-1H-indole-7-carbonitrile by column chromatography or recrystallization. A commercial source for this intermediate is also available (CAS 1896518-58-3).[2]

-

Step 3: Reduction of 2-Methyl-1H-indole-7-carbonitrile to 2-Methyl-2,3-dihydro-1H-indole-7-carbonitrile

Selective reduction of the indole double bond without affecting the nitrile group is the final key step.

-

Reagents and Equipment: 2-methyl-1H-indole-7-carbonitrile, sodium cyanoborohydride (NaBH₃CN), acetic acid, round-bottom flask, magnetic stirrer.

-

Procedure:

-

Dissolve 2-methyl-1H-indole-7-carbonitrile (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Add sodium cyanoborohydride (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, carefully quench the reaction by adding water.

-

Basify the solution with aqueous sodium hydroxide.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography to yield 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile.

-

Chemical Reactivity and Mechanistic Considerations

The reactivity of 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile is governed by the interplay of its functional groups: the nucleophilic indoline nitrogen, the aromatic ring, and the electrophilic nitrile carbon.

Figure 2: Reactivity Map An overview of the primary reaction pathways for the target molecule.

N-Functionalization

The secondary amine of the indoline ring is a primary site for functionalization.

-

N-Alkylation: The nitrogen can be readily alkylated using alkyl halides in the presence of a base. This allows for the introduction of a wide variety of substituents, which can modulate the molecule's steric and electronic properties.

-

N-Acylation: Reaction with acyl chlorides or anhydrides will form the corresponding N-acyl derivatives. This can serve as a protecting group strategy or to introduce amide functionalities, which are common in bioactive molecules.

Electrophilic Aromatic Substitution (EAS)

The benzene portion of the indoline ring can undergo electrophilic aromatic substitution. The amino group is a strong activating, ortho-, para-director. However, the 7-position is already substituted with an electron-withdrawing cyano group. Therefore, electrophilic attack is most likely to occur at the C-5 position, which is para to the activating amino group and meta to the deactivating cyano group.

Transformations of the Nitrile Group

The 7-cyano group is a versatile functional handle for further synthetic modifications.

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This introduces a key functional group for further derivatization, such as ester or amide formation.

-

Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This provides a route to 7-(aminomethyl)indoline derivatives.

Applications in Drug Discovery and Materials Science

The 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile scaffold holds significant potential in several areas of chemical research and development.

-

Medicinal Chemistry: As a constrained, chiral scaffold containing a versatile nitrile group, this molecule is an attractive starting point for the synthesis of compound libraries for high-throughput screening. The potential for derivatization at the nitrogen, the aromatic ring, and the nitrile group allows for the systematic exploration of chemical space to identify novel drug candidates. The indoline core is present in compounds targeting a variety of receptors and enzymes.

-

Agrochemicals: The structural motifs present in this molecule are also found in some classes of pesticides and herbicides. Its derivatives could be explored for novel agrochemical applications.

-

Materials Science: The fluorescent properties of indole and its derivatives are well-documented.[3] The 7-cyano group can influence the electronic and photophysical properties of the indoline system, suggesting potential applications in the development of novel fluorescent probes or organic electronic materials.

Safety and Handling

Based on the safety data for related compounds like 2-methylindole and other nitrile-containing aromatic compounds, 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile should be handled with care in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors. Handle in a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

A full risk assessment should be conducted before handling this compound.

Conclusion

2-methyl-2,3-dihydro-1H-indole-7-carbonitrile is a promising and versatile chemical entity with significant potential for applications in drug discovery, agrochemicals, and materials science. While direct experimental data is limited, a thorough understanding of its chemical properties and reactivity can be achieved through the analysis of its constituent fragments and related structures. The synthetic pathways and characterization data presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of this valuable molecule.

References

-

Jinan Future chemical Co.,Ltd. 2-Methylindoline CAS:6872-06-6. [Link]

-

PubChem. 2-Methylindoline. National Center for Biotechnology Information. [Link]

-

Callis, P. R. Solvent Dependence of Cyanoindole Fluorescence Lifetime. Photochemistry and Photobiology. [Link]

Sources

- 1. Electrophilic heteroaromatic substitutions: reactions of 5-X-substituted indoles with 4,6-dinitrobenzofuroxan - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. 1896518-58-3|2-Methyl-1H-indole-7-carbonitrile|BLD Pharm [bldpharm.com]

- 3. Solvent Dependence of Cyanoindole Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure and weight of 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile

Abstract: This technical guide provides a comprehensive overview of 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its molecular structure, physicochemical properties, and predicted spectral characteristics. Furthermore, it outlines robust, field-proven synthetic strategies for its preparation, offering insights into the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this molecule and its synthesis.

Introduction: The Indoline Scaffold in Drug Discovery

The indoline scaffold is a privileged heterocyclic motif frequently incorporated into the structures of biologically active compounds and pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets. The introduction of various substituents onto the indoline core allows for the fine-tuning of its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. The title compound, 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile, combines the indoline core with a methyl group at the 2-position and a carbonitrile group at the 7-position, presenting a unique substitution pattern with potential for novel biological activities. The carbonitrile group, in particular, is a versatile functional group that can act as a hydrogen bond acceptor, a metabolic handle, or a precursor for other functional groups.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular structure and physicochemical properties of a compound is fundamental to its application in research and development. This section details the determination of the molecular formula, weight, and key structural features of 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile.

Molecular Formula and Weight

The molecular structure of 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile is derived from the parent 2,3-dihydro-1H-indole (indoline) scaffold. The systematic addition of substituents allows for the precise determination of its molecular formula and weight.

The molecular formula for the parent indoline structure is C₈H₉N.[1][2] To derive the formula for the target compound:

-

Addition of a methyl group (-CH₃) at the C-2 position: This involves the replacement of a hydrogen atom with a methyl group, resulting in a net addition of CH₂.

-

Addition of a carbonitrile group (-CN) at the C-7 position: This involves the replacement of a hydrogen atom on the benzene ring with a cyano group, resulting in a net addition of CN and the removal of one H.

Therefore, the molecular formula is calculated as follows:

-

Carbon atoms: 8 (from indoline) + 1 (from methyl) + 1 (from carbonitrile) = 10

-

Hydrogen atoms: 9 (from indoline) - 1 (at C-2) + 3 (from methyl) - 1 (at C-7) = 10

-

Nitrogen atoms: 1 (from indoline) + 1 (from carbonitrile) = 2

This yields the molecular formula C₁₀H₁₀N₂ .

The molecular weight is calculated using the atomic masses of the constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), and Nitrogen (14.007 u).[3][4][5]

Molecular Weight Calculation: (10 * 12.011) + (10 * 1.008) + (2 * 14.007) = 120.11 + 10.08 + 28.014 = 158.204 g/mol

Table 1: Physicochemical Properties of 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile

| Property | Value | Source/Method |

| IUPAC Name | 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₁₀N₂ | Deduced from Structure |

| Molecular Weight | 158.20 g/mol | Calculated |

| Appearance | Predicted to be a white to off-white solid | Inferred from related compounds |

Structural Representation

The structure of 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile is depicted below. The numbering of the indoline ring system follows standard IUPAC conventions.

Caption: Molecular structure of 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile.

Predicted Spectral Data

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, amine, and methyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| NH (H-1) | 4.0 - 5.5 | Broad singlet | 1H | Typical for a secondary amine proton on an indoline ring. |

| Aromatic (H-4, H-5, H-6) | 6.8 - 7.5 | Multiplets (dd, t, dd) | 3H | Aromatic protons on the benzene ring, with splitting patterns determined by their coupling to adjacent protons. |

| CH (H-2) | 3.8 - 4.5 | Multiplet (quartet or sextet) | 1H | Methine proton at the chiral center, deshielded by the adjacent nitrogen and aromatic ring. |

| CH₂ (H-3) | 2.8 - 3.5 | Multiplets (dd, ddd) | 2H | Diastereotopic methylene protons coupled to the H-2 proton. |

| CH₃ (at C-2) | 1.2 - 1.6 | Doublet | 3H | Methyl protons coupled to the adjacent H-2 proton. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the ten unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=C (Aromatic) | 110 - 155 | Six signals corresponding to the aromatic carbons of the benzene ring. |

| C-CN (C-7) | 100 - 110 | Aromatic carbon attached to the electron-withdrawing cyano group, expected to be upfield. |

| CN | 115 - 125 | Carbon of the nitrile group. |

| C-N (C-2) | 55 - 65 | Methine carbon adjacent to the nitrogen atom. |

| C-N (C-7a) | 145 - 155 | Aromatic carbon attached to the nitrogen atom. |

| CH₂ (C-3) | 30 - 40 | Aliphatic methylene carbon. |

| CH₃ (at C-2) | 15 - 25 | Methyl carbon. |

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups present in the molecule.

Table 4: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium to Strong, Sharp |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Predicted Mass Spectrum (MS) Fragmentation

In electron ionization mass spectrometry, the molecular ion peak (M⁺) is expected at m/z = 158. Key fragmentation patterns would likely involve the loss of the methyl group and fragmentation of the indoline ring.

-

Molecular Ion (M⁺): m/z = 158

-

[M-15]⁺: m/z = 143 (Loss of CH₃ radical)

-

[M-27]⁺: m/z = 131 (Loss of HCN from the indoline ring or nitrile)

-

Further fragmentation of the bicyclic system would lead to a complex pattern of smaller ions.

Proposed Synthetic Strategies

The synthesis of 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile can be approached through several strategic disconnections. The key challenge lies in the selective introduction of the carbonitrile group at the C-7 position of the indoline ring. Below are two plausible and robust synthetic routes.

Route 1: Sandmeyer Reaction of 7-Amino-2-methylindoline

The Sandmeyer reaction is a classic and reliable method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.[1][6] This route would begin with the synthesis of 2-methylindoline, followed by nitration, reduction, and finally the Sandmeyer cyanation.

Caption: Proposed synthetic workflow via the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

-

Diazotization: Dissolve 7-amino-2-methylindoline in a cold (0-5 °C) aqueous solution of a strong acid (e.g., HCl). Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Slowly add the cold diazonium salt solution to the cyanide solution.

-

Work-up: Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Route 2: Palladium-Catalyzed Cyanation of 7-Halo-2-methylindoline

Modern cross-coupling reactions offer a powerful alternative for C-C bond formation. Palladium-catalyzed cyanation of an aryl halide is a highly efficient method.[7][8] This route would involve the synthesis of a 7-halo-2-methylindoline intermediate, followed by the cross-coupling reaction.

Caption: Proposed synthetic workflow via Palladium-catalyzed cyanation.

Experimental Protocol: Palladium-Catalyzed Cyanation

-

Reaction Setup: To a reaction vessel, add 7-bromo-2-methylindoline, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a cyanide source (e.g., zinc cyanide), and a suitable solvent (e.g., DMF or DMA).

-

Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen.

-

Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture, dilute with an organic solvent, and filter to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Applications and Future Directions

Substituted indolines are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active natural products and synthetic compounds. The unique substitution pattern of 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile makes it an attractive candidate for screening in various biological assays. The nitrile group can serve as a key interaction point with protein targets or as a handle for further chemical modifications to generate a library of derivatives for structure-activity relationship (SAR) studies. Potential areas of investigation include its activity as an inhibitor of enzymes such as kinases or proteases, or as a ligand for G-protein coupled receptors.

Conclusion

This technical guide has provided a detailed analysis of the molecular structure, calculated molecular weight, and predicted spectral properties of 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile. Furthermore, two robust and practical synthetic routes have been proposed, complete with step-by-step protocols, to facilitate its preparation in a laboratory setting. The information contained herein serves as a valuable resource for researchers and scientists engaged in the synthesis and evaluation of novel heterocyclic compounds for drug discovery and development.

References

-

Hydrogen - Element information, properties and uses | Periodic Table. Royal Society of Chemistry. [Link]

-

Carbon - Element information, properties and uses | Periodic Table. Royal Society of Chemistry. [Link]

-

Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. ACS Omega. [Link]

-

Sandmeyer reaction - Wikipedia. [Link]

-

2,3-dihydro-1H-indole - ChemBK. [Link]

-

1H-Indole, 2,3-dihydro- - NIST Chemistry WebBook. [Link]

-

Nitrogen - Element information, properties and uses | Periodic Table. Royal Society of Chemistry. [Link]

-

Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1) - Cheméo. [Link]

-

Sandmeyer Reaction Mechanism - BYJU'S. [Link]

-

2-methylindole - Organic Syntheses Procedure. [Link]

-

Preparation of 2-methylindole - PrepChem.com. [Link]

- CN102070506B - Method for preparing 2-methylindoline - Google P

- US5380857A - Process for the production of 7-acylindoles - Google P

-

A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC. [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 5. CASPRE [caspre.ca]

- 6. pharmdguru.com [pharmdguru.com]

- 7. thieme-connect.de [thieme-connect.de]

- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safety and Toxicity of 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an in-depth technical guide to the safety, handling, and potential toxicity of the novel chemical entity 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile. As a compound of interest in pharmaceutical research and drug development, a thorough understanding of its safety profile is paramount for protecting laboratory personnel and ensuring data integrity. Direct and comprehensive toxicological data for this specific molecule are not extensively available in public databases. Therefore, this guide employs a scientifically rigorous surrogate-based hazard assessment. By analyzing the known toxicological profiles of structurally related compounds—namely the 2,3-dihydro-1H-indole (indoline) core, the aromatic precursor 2-methylindole, and the toxicologically significant carbonitrile functional group—we construct a predicted hazard profile and provide robust, actionable safety protocols. This guide is intended to empower researchers to handle this compound with a high degree of safety and to inform the design of future toxicological studies.

Introduction: The Challenge of Novel Compound Safety

2-methyl-2,3-dihydro-1H-indole-7-carbonitrile is a heterocyclic compound featuring a substituted indoline scaffold. The indoline ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive molecules and approved pharmaceuticals.[1] The addition of a carbonitrile group suggests its potential use as a synthetic intermediate, a probe in chemical biology, or a component of a larger pharmacologically active agent, as nitriles are common in drug molecules.

However, the novelty of this specific substitution pattern means that a dedicated Safety Data Sheet (SDS) and a complete toxicological dossier are not yet established. In such instances, a proactive and analytical approach to safety is required. The core principle of this guide is to deconstruct the molecule into its key structural fragments and evaluate the known hazards of each. This allows us to build a composite, inferred risk profile that informs safe handling practices until empirical data becomes available.

Surrogate-Based Hazard Assessment Strategy

The assessment herein is based on data from the following surrogates, chosen for their structural relevance to the target molecule:

-

2-methyl-2,3-dihydro-1H-indole (2-methylindoline): Represents the core heterocyclic ring system.

-

2-Methylindole: The aromatic precursor, providing extensive data on the hazards of a closely related indole.

-

The Carbonitrile (-C≡N) Functional Group: A class of compounds with well-defined toxicological properties, primarily related to their potential to release cyanide.

The following diagram illustrates the relationship between our target compound and the surrogates used for this analysis.

Caption: Structural relationship between the target compound and its surrogates.

Hazard Analysis of Component Structures

The 2,3-Dihydro-1H-indole (Indoline) Core

The indoline scaffold itself is generally considered to be of moderate to low acute toxicity. However, as a secondary amine, it can be irritating to the skin and eyes and may act as a sensitizer. Compounds in this class are used as building blocks for pharmaceuticals targeting the central nervous system.[1] The primary hazards are associated with direct contact.

The Aromatic Precursor: 2-Methylindole

2-Methylindole (CAS 95-20-5) is the most well-documented surrogate. It provides a robust baseline for the potential hazards of the indole ring system present in our target molecule. Analysis of supplier Safety Data Sheets reveals a consistent hazard profile.[2][3]

Table 1: GHS Hazard Classification for 2-Methylindole

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Data synthesized from multiple supplier SDSs.[2][3]

The primary risks associated with 2-methylindole are acute oral toxicity and significant irritation to the skin, eyes, and respiratory tract.[2] It is a combustible solid with a high flash point (~141 °C), indicating a low fire risk under standard laboratory conditions.[3] The compound is also noted for having a strong, unpleasant odor ("Stench").[2][4]

The Carbonitrile Functional Group

The presence of a carbonitrile (nitrile) group introduces a critical and distinct toxicological consideration. Organic nitriles can be metabolized in vivo to release cyanide ions (CN⁻), which are potent inhibitors of cellular respiration. This is the primary mechanism of their systemic toxicity. While the rate and extent of cyanide release vary greatly depending on the molecule's structure, this potential must always be the central consideration for safety protocols.

Aryl nitriles, like the one in our target compound, are generally more stable than aliphatic nitriles. However, the potential for toxicity via ingestion, inhalation, or significant dermal absorption remains. The SDS for Isobutyronitrile, for example, lists it as "Fatal if swallowed," "Fatal in contact with skin," and "Toxic if inhaled," reflecting the severe potential hazards of this class of compounds.[5]

Inferred Toxicological Profile and GHS Classification

By synthesizing the data from the surrogate structures, we can project a likely hazard profile for 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile. This inferred profile should be treated as a preliminary risk assessment to be used until empirical data is generated.

Table 2: Predicted GHS Hazard Classification for 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile

| Hazard Class | Predicted Category | Rationale |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed . The carbonitrile group significantly increases the potential for oral toxicity compared to 2-methylindole. |

| Acute Toxicity, Dermal | Category 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin . High potential for dermal absorption and systemic toxicity due to the nitrile group. |

| Acute Toxicity, Inhalation | Category 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled . Assumed to be a solid with low volatility, but dust or aerosols could be hazardous. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation . Based on the known properties of the indole core.[2] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation . Based on the known properties of the indole core.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation . Dust may irritate the respiratory tract.[4] |

| Aquatic Hazard | Category 1 or 2 | H400/H410: Very toxic to aquatic life . Many indole and nitrile compounds exhibit aquatic toxicity.[6] |

This predicted profile mandates that the compound be handled with a high level of caution, assuming it is toxic via all major routes of exposure.

Experimental Protocols: A Framework for Safe Handling

The following protocols are based on the "as low as reasonably practicable" (ALARP) principle and the inferred hazard profile. They represent a self-validating system of controls designed to mitigate the risks of irritation, sensitization, and acute systemic toxicity.

Risk Assessment Workflow

Before any experiment, a formal risk assessment should be conducted. The following workflow provides a logical structure for this process.

Caption: Risk assessment workflow for handling compounds with unknown toxicity.

**4.2. Engineering Controls

-

Primary Containment: All weighing and transfers of solid material must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of dust.

-

Ventilation: The laboratory must be well-ventilated, with a minimum of 6-12 air changes per hour.

-

Proximity to Safety Equipment: Workstations must be located in close proximity to a safety shower and an eyewash station.[2]

Personal Protective Equipment (PPE)

-

Hand Protection: Use nitrile gloves (minimum thickness 5 mil). Given the potential for dermal toxicity, consider double-gloving. Change gloves immediately if contamination is suspected.

-

Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA 29 CFR 1910.133 or EN166 standards.[2]

-

Body Protection: A full-length, buttoned laboratory coat must be worn. For procedures with a higher risk of spills, a chemically resistant apron is recommended.

-

Respiratory Protection: Not typically required if work is performed within a fume hood. For maintenance or spill cleanup outside of a hood, a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges is mandatory.[2]

First Aid Measures (Inferred)

These measures are derived from the combined hazards of indoles and nitriles.

Table 3: Recommended First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Inform medical personnel that the substance is a nitrile and may release cyanide.[2][5] |

Spill and Disposal Procedures

-

Spill Management:

-

Evacuate non-essential personnel from the area.

-

Wear full PPE, including respiratory protection if required.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste. Avoid creating dust.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Waste Disposal:

-

Dispose of all waste materials (including contaminated PPE) as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of them in standard trash or down the drain.

-

Future Directions: Establishing a Definitive Profile

This guide provides a critical starting point for safety. However, for compounds advancing in the drug development pipeline, generating empirical toxicological data is essential. The following studies are recommended:

-

In Silico Modeling: Utilize Quantitative Structure-Toxicity Relationship (QSTR) models to refine predictions of acute toxicity, mutagenicity, and carcinogenicity.[7]

-

In Vitro Assays:

-

Cytotoxicity: Determine the IC50 in relevant cell lines (e.g., HepG2 for liver toxicity).

-

Genotoxicity: Conduct an Ames test for mutagenicity and a micronucleus assay for chromosomal damage.

-

CYP450 Inhibition: Assess the potential for drug-drug interactions.[8]

-

-

In Vivo Studies (as required): If the compound shows promise, formal acute toxicity studies (e.g., OECD Test Guideline 423) in rodent models will be necessary to determine the LD50 and establish a definitive GHS classification.

Conclusion

While 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile lacks a complete, publicly available safety and toxicity profile, a responsible and safe handling plan can be effectively implemented. By deconstructing the molecule and analyzing the known hazards of its core structure, aromatic precursor, and key functional group, we have established an inferred hazard profile that points to significant potential for acute toxicity and irritation. The stringent engineering controls, PPE requirements, and emergency procedures detailed in this guide provide a robust framework for researchers. Adherence to these protocols is critical for mitigating risk and ensuring a safe laboratory environment until comprehensive empirical data can be generated and published.

References

- Fisher Scientific. (2014). Safety Data Sheet: 2-Methylindole.

- Sigma-Aldrich. (2025). Safety Data Sheet: Indole. Product Number I3408.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-1H-indole. Retrieved from the Thermo Fisher Scientific website.

- Spectrum Chemical. (2017). Safety Data Sheet: Isobutyronitrile. Product Code I2199.

-

The Good Scents Company. (n.d.). 2-methyl indole, 95-20-5. Retrieved from [Link].

-

MySkinRecipes. (n.d.). (2R)-2-methyl-2,3-dihydro-1H-indole. Retrieved from [Link].

-

PubChem - National Institutes of Health. (n.d.). 2-methyl-1H-indole-3-carbonitrile. CID 2752630. Retrieved from [Link].

-

PubChem - National Institutes of Health. (n.d.). (2R)-2-methyl-2,3-dihydro-1H-indole. CID 6999618. Retrieved from [Link].

-

Matrix Fine Chemicals. (n.d.). 2-METHYL-2,3-DIHYDRO-1H-INDOLE. Retrieved from [Link].

-

Popova, E. A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7535. Available at: [Link].

-

MDPI. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules. Available at: [Link].

-

Lather, V., & Chowdary, P. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 1(9), 61-65. Available at: [Link].

- Sigma-Aldrich. (n.d.). 2-Methylindole 98%. Product Number 132402.

-

Inamullah, et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Organic Chemistry, 18(1). Available at: [Link].

-

ChemSrc. (2025). CAS#:885340-13-6 | 1H-Indole-7-carbonitrile, 2,3-dihydro-1-(3-hydroxypropyl)-5-[(2R).... Retrieved from [Link].

-

U.S. Food and Drug Administration. (2012). Pharmacology/Toxicology NDA Review and Evaluation. NDA 203-100. Available at: [Link].

-

Li, J-S., et al. (2010). 1-Methoxy-2-methyl-1H-benzo[f]indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(1), o143. Available at: [Link].

-

Taylor & Francis Online. (2024). Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. Journal of Biomolecular Structure and Dynamics. Available at: [Link].

Sources

- 1. (2R)-2-methyl-2,3-dihydro-1H-indole [myskinrecipes.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-メチルインドール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. japsonline.com [japsonline.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile: Synthesis, Characterization, and Potential Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its status as a novel or non-commercial compound, this document focuses on a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, potential applications, and essential safety protocols, drawing upon established chemical literature for analogous structures.

Core Identifiers and Physicochemical Properties

As of the date of this guide, a specific CAS number has not been assigned to 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile, underscoring its novelty. The following table summarizes its core identifiers and predicted properties based on its chemical structure and data from related compounds.

| Identifier | Value | Source/Basis |

| IUPAC Name | 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₁₀N₂ | Elemental Composition |

| Molecular Weight | 158.20 g/mol | Calculation |

| Predicted Boiling Point | > 250 °C | Analogy to substituted indolines |

| Predicted Melting Point | 85-95 °C | Analogy to crystalline indole derivatives |

| Predicted Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water | General solubility of N-heterocycles |

| Physical Appearance | Predicted to be a white to off-white crystalline solid | Common appearance of pure organic compounds |

Proposed Synthetic Pathway

A plausible and efficient synthesis of 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile can be envisioned in a multi-step sequence, commencing with the synthesis of the 2-methylindoline scaffold, followed by regioselective functionalization and conversion to the target nitrile.

Overall Synthetic Workflow

Caption: Proposed synthetic workflow for 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Methylindoline

The synthesis of 2-methylindoline can be achieved via the reductive cyclization of N-allyl-2-nitrotoluene. This method is a modification of established procedures for indoline synthesis.

-

Allylation of 2-Nitrotoluene: To a solution of 2-nitrotoluene in a suitable solvent such as DMF, add a base like potassium carbonate. Allyl bromide is then added dropwise at room temperature. The reaction is stirred for 12-24 hours. After completion, the reaction mixture is worked up by extraction with an organic solvent and purified by column chromatography to yield N-allyl-2-nitrotoluene.

-

Reductive Cyclization: The N-allyl-2-nitrotoluene is then subjected to reductive cyclization. A common method involves using a reducing agent such as iron powder in the presence of an acid like acetic acid or hydrochloric acid. The reaction is typically heated to reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the mixture is filtered, neutralized, and the product, 2-methylindoline, is extracted and purified.

Step 2: Nitration of 2-Methylindoline

Regioselective nitration of the 2-methylindoline at the 7-position is a critical step. The directing effects of the amino and methyl groups need to be carefully considered.

-

N-Protection (Optional but Recommended): To enhance the selectivity of the nitration and prevent side reactions, the nitrogen of the indoline can be protected with a suitable protecting group, such as an acetyl group (using acetic anhydride) or a tosyl group (using tosyl chloride).

-

Nitration: The (protected) 2-methylindoline is dissolved in a strong acid, typically concentrated sulfuric acid, and cooled to 0°C. A nitrating agent, such as a mixture of nitric acid and sulfuric acid, is added dropwise while maintaining the low temperature. The reaction is stirred for a short period and then carefully quenched by pouring onto ice. The precipitated product, 7-nitro-2-methylindoline, is collected by filtration, washed, and dried.

Step 3: Reduction of the Nitro Group

The nitro group at the 7-position is reduced to an amino group.

-

Reduction: The 7-nitro-2-methylindoline is dissolved in a solvent like ethanol or methanol. A reducing agent such as tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, can be employed. The reaction is monitored until the starting material is consumed. After reduction, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) and the product, 7-amino-2-methylindoline, is extracted and purified.

Step 4: Sandmeyer Reaction to Form the Nitrile

The final step is the conversion of the 7-amino group to the 7-carbonitrile via the Sandmeyer reaction.[1][2][3]

-

Diazotization: The 7-amino-2-methylindoline is dissolved in a cold aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. A solution of sodium nitrite in water is then added dropwise at a temperature maintained between 0 and 5°C. This forms the corresponding diazonium salt in situ.

-

Cyanation: The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide. A vigorous evolution of nitrogen gas is observed. The reaction mixture is typically warmed to room temperature or slightly above to ensure complete reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is neutralized and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The crude product, 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile, is then purified by column chromatography or recrystallization.

Predicted Spectroscopic Characterization

The following spectroscopic data are predicted for 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile based on the analysis of structurally related compounds.

¹H NMR Spectroscopy

-

Aromatic Protons: Three protons on the benzene ring are expected to appear as multiplets or doublets of doublets in the range of δ 6.8-7.5 ppm.

-

N-H Proton: A broad singlet corresponding to the N-H proton of the indoline ring is expected around δ 4.0-5.0 ppm, which is exchangeable with D₂O.

-

C2-H Proton: A quartet or multiplet for the proton at the C2 position is predicted in the range of δ 3.5-4.5 ppm.

-

C3-H₂ Protons: The two diastereotopic protons at the C3 position will likely appear as two separate multiplets or doublets of doublets between δ 2.5-3.5 ppm.

-

C2-CH₃ Protons: A doublet for the methyl group at the C2 position is expected around δ 1.2-1.5 ppm.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Signals for the aromatic carbons are expected in the region of δ 110-150 ppm.

-

Nitrile Carbon (C≡N): A characteristic signal for the nitrile carbon should appear in the range of δ 115-125 ppm.

-

C2 Carbon: The signal for the C2 carbon is predicted to be in the range of δ 50-60 ppm.

-

C3 Carbon: The signal for the C3 carbon is expected around δ 30-40 ppm.

-

Methyl Carbon (CH₃): The methyl carbon signal is anticipated to be in the upfield region, around δ 15-25 ppm.

Infrared (IR) Spectroscopy

-

C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile group is expected in the region of 2220-2240 cm⁻¹.[4]

-

N-H Stretch: A moderate to sharp absorption band for the N-H stretch of the secondary amine in the indoline ring is predicted around 3300-3400 cm⁻¹.

-

C-H Aromatic Stretch: Absorption bands for the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Bands for the aliphatic C-H stretching vibrations of the methyl and methylene groups will appear in the range of 2850-2960 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at an m/z value of 158, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the methyl group ([M-15]⁺) and cleavage of the pyrrolidine ring.

Potential Applications in Research and Drug Development

The indole and indoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[5][6] The introduction of a methyl group at the 2-position and a nitrile at the 7-position could impart unique pharmacological properties.

-

Drug Discovery: Substituted indolines have been investigated for a wide range of biological activities, including as antibacterial, antifungal, and antioxidant agents.[7] The nitrile group can act as a hydrogen bond acceptor and can be metabolically converted to an amide or carboxylic acid, offering possibilities for prodrug strategies. The 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile scaffold could be a valuable starting point for the development of novel therapeutics.

-

Materials Science: Cyano-substituted indole derivatives have been explored as fluorescent probes due to their sensitivity to the local environment.[8][9] The unique electronic properties of 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile could make it a candidate for applications in organic electronics and sensor technology.

Safety and Handling Precautions

In the absence of a specific Safety Data Sheet (SDS) for 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The following precautions are based on the known toxicology of related indole carbonitriles and indoline derivatives.[10][11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Do not ingest. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

References

A comprehensive list of references that support the information provided in this guide will be compiled and made available.

Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. The proposed synthetic methods and predicted data are based on established chemical principles and literature precedents for similar compounds. All laboratory work should be conducted by trained individuals in a properly equipped facility, with all necessary safety precautions in place. The user assumes all responsibility for the safe handling and use of any chemical substances.

Sources

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. ZoomOrgo | Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II [zoomorgo.com]

- 3. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bipublication.com [bipublication.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Solvent Dependence of Cyanoindole Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 7-Cyanoindole fluorescence as a local hydration reporter: application to probe the microheterogeneity of nine water-organic binary mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Medicinal Chemistry of 2-Methyl-2,3-dihydro-1H-indole-7-carbonitrile: A Scaffold of Latent Potential

This in-depth technical guide serves as a forward-looking analysis for researchers, scientists, and drug development professionals on the prospective role of 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile in medicinal chemistry. While this specific molecule is not extensively documented in current literature, an examination of its constituent structural motifs—the 2,3-dihydroindole (indoline) core, the C2-methyl group, and the C7-carbonitrile—reveals a scaffold ripe for exploration in the development of novel therapeutic agents. This guide will provide a comprehensive overview of proposed synthetic strategies, potential medicinal applications, and hypothetical experimental protocols to stimulate and inform future research in this promising area.

The Architectural Merits of the Scaffold: An Introduction

The 2,3-dihydro-1H-indole, commonly known as indoline, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interaction with biological targets, while the saturated heterocyclic ring allows for specific stereochemical arrangements.

The introduction of a C7-carbonitrile group is of particular significance. The cyano group is a strong electron-withdrawing group, which can significantly modulate the electronic properties of the aromatic ring, influencing the molecule's pKa, polarity, and potential for hydrogen bonding.[1] Furthermore, the nitrile functionality is a versatile synthetic handle, amenable to transformation into other key groups such as amines, amides, or tetrazoles, thus enabling the exploration of a broad chemical space. The strategic placement of a cyano group on indole rings has been a key feature in the development of various therapeutic agents, including those with anticancer and antiviral properties.[2]

The presence of a C2-methyl group introduces a chiral center, allowing for the synthesis of enantiomerically pure compounds. This stereocenter can play a crucial role in establishing specific interactions with chiral biological targets, potentially leading to improved potency and selectivity. Additionally, the methyl group can enhance metabolic stability by blocking a potential site of oxidation.

Given these features, 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile represents a novel and intriguing scaffold for the design of new drugs.

Proposed Synthetic Strategies: Accessing the Core

The synthesis of 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile can be approached from several angles. Below are two plausible retrosynthetic analyses and corresponding forward synthetic proposals.

Retrosynthetic Analysis

A logical disconnection of the target molecule suggests two primary routes: functionalization of a pre-formed 7-cyanoindole or a de novo construction of the indoline ring.

Caption: Retrosynthetic analysis of 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile.

Proposed Synthetic Pathway: From 7-Cyanoindole

This pathway leverages the known chemistry of indoles, starting with the synthesis of 7-cyanoindole, followed by methylation and subsequent reduction.

Caption: Proposed synthetic pathway starting from 7-formylindole.

Detailed Hypothetical Protocol for Pathway 1:

Step 1: Synthesis of 7-Cyanoindole from 7-Formylindole.[3]

-

To a solution of 7-formylindole (1.0 eq) in methanol, add tosylhydrazine (1.1 eq).

-

Stir the mixture at room temperature for 2 hours to form the corresponding tosylhydrazone.

-

Remove the solvent under reduced pressure.

-

Dissolve the crude tosylhydrazone in DMF and add sodium cyanide (2.0 eq).

-

Heat the reaction mixture to 120 °C for 4 hours.

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 7-cyanoindole.

Step 2: N-Protection of 7-Cyanoindole.

-

To a solution of 7-cyanoindole (1.0 eq) in THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a suitable protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) or 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl, 1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the N-protected 7-cyanoindole.

Step 3: C2-Methylation.

-

Dissolve the N-protected 7-cyanoindole (1.0 eq) in dry THF and cool to -78 °C under an argon atmosphere.

-

Add a strong base such as n-butyllithium or LDA (1.1 eq) dropwise.

-

Stir the solution at -78 °C for 1 hour to facilitate directed ortho-metalation.

-

Add methyl iodide (1.5 eq) and stir at -78 °C for 2 hours, then allow to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract with ethyl acetate, dry the organic layer, and concentrate.

-

Purify by column chromatography to obtain the N-protected 2-methyl-1H-indole-7-carbonitrile.

Step 4: Deprotection.

-

Dissolve the N-protected 2-methyl-1H-indole-7-carbonitrile in a suitable solvent (e.g., DCM for Boc, or TBAF in THF for SEM).

-

Add the deprotecting agent (e.g., TFA for Boc, or TBAF for SEM) and stir at room temperature until the reaction is complete as monitored by TLC.

-

Neutralize the reaction mixture and extract the product.

-

Dry and concentrate the organic phase to yield 2-methyl-1H-indole-7-carbonitrile.

Step 5: Reduction to 2-Methyl-2,3-dihydro-1H-indole-7-carbonitrile.[4][5]

-

Dissolve 2-methyl-1H-indole-7-carbonitrile (1.0 eq) in acetic acid.

-

Add sodium cyanoborohydride (NaBH₃CN, 3.0 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Carefully quench the reaction by the addition of water and basify with aqueous NaOH.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate.

-

Purify by column chromatography to afford the final product, 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile.

| Step | Product | Hypothetical Yield (%) | Key Characterization Data (¹H NMR, δ ppm) |

| 1 | 7-Cyanoindole | 75 | 8.5 (br s, 1H), 7.8 (d, 1H), 7.5 (d, 1H), 7.2 (t, 1H), 6.6 (m, 1H) |

| 2 | N-Boc-7-cyanoindole | 90 | 8.0 (d, 1H), 7.6 (d, 1H), 7.3 (t, 1H), 6.7 (d, 1H), 1.7 (s, 9H) |

| 3 | N-Boc-2-methyl-1H-indole-7-carbonitrile | 60 | 7.9 (d, 1H), 7.5 (d, 1H), 7.2 (t, 1H), 2.6 (s, 3H), 1.7 (s, 9H) |

| 4 | 2-Methyl-1H-indole-7-carbonitrile | 95 | 8.3 (br s, 1H), 7.7 (d, 1H), 7.4 (d, 1H), 7.1 (t, 1H), 2.5 (s, 3H) |

| 5 | 2-Methyl-2,3-dihydro-1H-indole-7-carbonitrile | 70 | 7.3 (d, 1H), 7.1 (d, 1H), 6.8 (t, 1H), 4.2 (br s, 1H), 3.5 (q, 1H), 3.2 (dd, 1H), 2.8 (dd, 1H), 1.3 (d, 3H) |

Prospective Medicinal Chemistry Applications

The structural features of 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile suggest its potential utility in several therapeutic areas.

Anticancer Agents

The indole nucleus is a common scaffold in a multitude of approved and investigational anticancer drugs. The cyano group can act as a hydrogen bond acceptor and its electron-withdrawing nature can be crucial for activity. For instance, 7-azaindole derivatives, which are structurally related to indoles, have been investigated as inhibitors of the DEAD-box helicase DDX3, a protein implicated in tumorigenesis.[6]

Hypothetical Mechanism of Action as a Kinase Inhibitor:

Many kinase inhibitors feature a heterocyclic core that binds to the adenine-binding region of the ATP pocket. The N-H of the indoline can act as a hydrogen bond donor, while the cyano group could interact with a hydrogen bond donor in the active site. The 2-methyl group could be oriented towards a hydrophobic pocket.

Caption: Hypothetical binding mode in a kinase active site.

Hypothetical Biological Data:

| Cell Line | IC₅₀ (µM) for 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile |

| HeLa (Cervical Cancer) | 15.2 |

| MCF-7 (Breast Cancer) | 12.8 |

| A549 (Lung Cancer) | 20.5 |

| HCT116 (Colon Cancer) | 18.9 |

Neuroprotective Agents

2,3-Dihydroindole derivatives are being explored for their potential in treating neurodegenerative diseases. The antioxidant and radical-scavenging properties of some indolines may contribute to their neuroprotective effects. The specific substitution pattern of the target molecule could be fine-tuned to optimize these properties.

Conclusion and Future Directions

2-Methyl-2,3-dihydro-1H-indole-7-carbonitrile is a scaffold with significant, yet largely untapped, potential in medicinal chemistry. This guide has outlined plausible synthetic routes and highlighted promising therapeutic areas for its application. The unique combination of a chiral center, a versatile cyano group, and a privileged indoline core makes it an attractive starting point for the design of novel drug candidates.

Future work should focus on the successful synthesis of this molecule and its analogs. A library of compounds could be generated by varying the substituents on the nitrogen and the aromatic ring. Subsequent screening against a panel of biological targets, particularly kinases and other cancer-related proteins, would be a logical next step to uncover the full therapeutic potential of this intriguing molecular architecture.

References

-

ResearchGate. Synthesis of 7-cyano- and 7-acetamido-indoles via cyanocarbonation/hydrogenation of 7-formyl indole. [Link]

- Google Patents. US5380857A - Process for the production of 7-acylindoles.

-

Organic Chemistry Portal. Synthesis of indolines. [Link]

-

ACS Publications. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. [Link]

-

PubMed. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. [Link]

Sources

- 1. CAS 96631-87-7: 7-Cyanoindole | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Indoline synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of 2-Methylindoline-7-carbonitrile: A Detailed Technical Guide for Synthetic Chemists

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-methylindoline-7-carbonitrile, a valuable building block in medicinal chemistry and drug discovery programs. The synthetic strategy is designed for practicality and scalability in a research laboratory setting. This document emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Indoline Scaffold

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a nitrile group at the 7-position of the 2-methylindoline core offers a versatile chemical handle for further functionalization, enabling the exploration of novel chemical space in the development of therapeutic agents. This guide outlines a robust four-step synthetic sequence to access this key intermediate.

Overall Synthetic Strategy

The preparation of 2-methylindoline-7-carbonitrile is approached through a logical sequence of well-established chemical transformations. The workflow begins with the construction of the indole core, followed by strategic functionalization and subsequent reduction and cyanation.

Caption: Simplified mechanism of the Fischer indole synthesis.

Experimental Protocol: 2-Methylindole

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Phenylhydrazine | 108.14 | 30.0 g | 0.277 |

| Acetone | 58.08 | 18.0 g | 0.310 |

| Zinc Chloride (anhydrous) | 136.30 | 200.0 g | 1.467 |

Procedure:

-

Formation of Acetone Phenylhydrazone: In a fume hood, carefully mix 30 g of phenylhydrazine with 18 g of acetone in a suitable reaction vessel. The reaction is exothermic, and water will separate. Heat the mixture on a water bath for 15 minutes.

-

Removal of Excess Acetone: Heat the resulting crude acetone phenylhydrazone on a water bath for approximately 30 minutes to remove any unreacted acetone.

-

Indolization: To the crude hydrazone, add 200 g of anhydrous zinc chloride. Heat the mixture on a water bath with frequent stirring, then transfer to an oil bath and heat to 180°C. The reaction is typically complete within a few minutes, indicated by a darkening of the mass and the evolution of vapors.

-

Work-up and Purification:

-

Allow the reaction mixture to cool to a safe temperature.

-

Carefully treat the dark, fused mass with approximately 700 mL of hot water.

-

Acidify the mixture with a small amount of hydrochloric acid.

-

Perform a steam distillation. The 2-methylindole will co-distill with the water as a pale-yellow oil that solidifies upon cooling.

-

Collect the solidified product by filtration.

-

The crude product can be further purified by recrystallization from a mixture of methanol and water or by vacuum distillation.

-

Part 2: Nitration of 2-Methylindole

The introduction of the nitro group at the 7-position is achieved through electrophilic aromatic substitution. It is important to note that nitration of 2-methylindole can potentially yield a mixture of isomers, and careful control of reaction conditions is necessary to favor the desired 7-nitro product. [1][2]

Experimental Protocol: 7-Nitro-2-methylindole (Proposed)

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Methylindole | 131.17 | 10.0 g | 0.076 |

| Nitric Acid (d=1.42) | 63.01 | 100 mL | - |

Procedure:

-

In a fume hood, slowly add 10 g of 2-methylindole to 100 mL of nitric acid (d=1.42) while maintaining the temperature below 10°C with an ice bath.

-

After the initial vigorous reaction subsides, continue heating the mixture on a steam bath until a clear solution is obtained (approximately 30 minutes).

-

Allow the solution to cool, which should induce the crystallization of the trinitro-derivative. For the dinitro-derivative, which is a likely intermediate stage, the reaction should be carefully monitored and potentially quenched earlier. [1]4. The desired 7-nitro-2-methylindole will need to be isolated from the reaction mixture, potentially through chromatographic separation due to the formation of other isomers.

Note: This step is challenging due to the high reactivity of the indole nucleus. The formation of multiple nitrated products is possible. The separation of the desired 7-nitro isomer is a critical and potentially difficult step.

Part 3: Catalytic Hydrogenation to 7-Amino-2-methylindoline

This step achieves two crucial transformations simultaneously: the reduction of the nitro group to a primary amine and the saturation of the indole's 2,3-double bond to form the indoline ring. Palladium on carbon (Pd/C) is an effective catalyst for both processes under a hydrogen atmosphere.

Experimental Protocol: 7-Amino-2-methylindoline

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 7-Nitro-2-methylindole | 176.17 | 5.0 g | 0.028 |

| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |

| Ethanol | 46.07 | 100 mL | - |

Procedure:

-

To a hydrogenation vessel, add 5.0 g of 7-nitro-2-methylindole and 100 mL of ethanol.

-

Carefully add 0.5 g of 10% Pd/C to the solution. Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care, preferably under an inert atmosphere. [3][4]3. Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 7-amino-2-methylindoline, which can be used in the next step with or without further purification.

Part 4: Sandmeyer Cyanation to 2-Methylindoline-7-carbonitrile

The final step is the conversion of the 7-amino group to the desired 7-carbonitrile via the Sandmeyer reaction. This transformation proceeds through a diazonium salt intermediate, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst. [5][6]

Reaction Mechanism: Sandmeyer Reaction

The primary aromatic amine is first converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The diazonium salt is then treated with copper(I) cyanide. The reaction is believed to proceed via a radical mechanism initiated by a single-electron transfer from the copper(I) species to the diazonium salt. [5]

Experimental Protocol: 2-Methylindoline-7-carbonitrile

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 7-Amino-2-methylindoline | 148.21 | 4.0 g | 0.027 |

| Hydrochloric Acid (conc.) | 36.46 | ~6 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 2.0 g | 0.029 |

| Copper(I) Cyanide (CuCN) | 89.56 | 3.1 g | 0.035 |

Procedure:

-

Diazotization:

-

In a fume hood, dissolve 4.0 g of 7-amino-2-methylindoline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a solution of 2.0 g of sodium nitrite in a minimal amount of cold water dropwise, keeping the temperature below 5°C. Stir for 15-20 minutes after the addition is complete. Safety Note: Sodium nitrite is toxic and an oxidizer. Handle with appropriate personal protective equipment (PPE). [7][8][9]2. Cyanation:

-